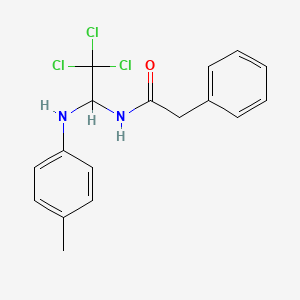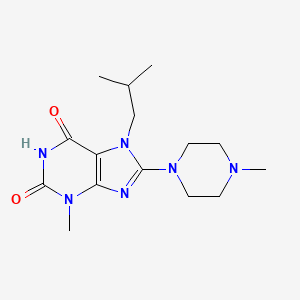
7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it is a known compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc. It helps in understanding the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) evaluated derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which included compounds structurally related to 7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. These compounds were assessed for their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing potential antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Zygmunt et al. (2015) explored derivatives of purine-2,6-dione for their analgesic properties. These compounds, including those structurally similar to the molecule , demonstrated significant analgesic and anti-inflammatory effects, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Potential Antidepressant and Anxiolytic Activity
Jastrzębska-Więsek et al. (2011) studied a series of purine-2,6-dione analogs, including those structurally related to 7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. The research found specific anxiolytic, but not antidepressant, activity in mouse models, underscoring the compound's potential in anxiety treatment (Jastrzębska-Więsek et al., 2011).
In Vitro and In Vivo Pharmacological Studies
Partyka et al. (2015) conducted extensive studies on purine-2,6-dione derivatives, which included compounds akin to 7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. They assessed these derivatives for their serotonin receptor affinities and conducted in vivo behavioral studies to evaluate their antidepressant and anxiolytic properties (Partyka et al., 2015).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions or applications of the compound based on its properties and reactivity.
Please note that the availability of this information depends on the extent of research done on the compound. For a comprehensive analysis, you may need to access scientific literature or databases which may not be freely available online. If you have access to such resources, they could be very helpful for your analysis. If you’re affiliated with a research institution, they often have subscriptions to these resources. Otherwise, you might need to consider purchasing the necessary articles or data. Please remember to always cite your sources when using information from them.
I hope this general approach helps you in your analysis! If you have any more questions or need further clarification, feel free to ask.
properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-10(2)9-21-11-12(19(4)15(23)17-13(11)22)16-14(21)20-7-5-18(3)6-8-20/h10H,5-9H2,1-4H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQOHUUUOJAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde](/img/structure/B2576820.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2576821.png)
![4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2576823.png)
![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)
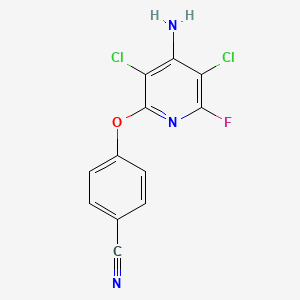
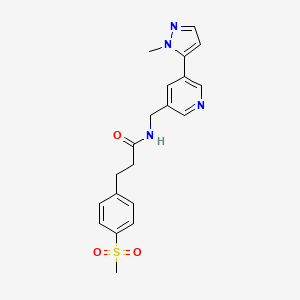

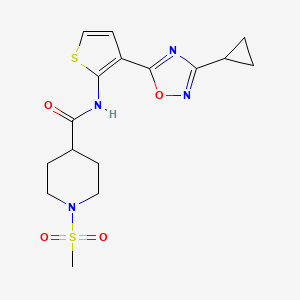
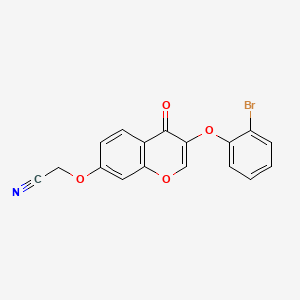
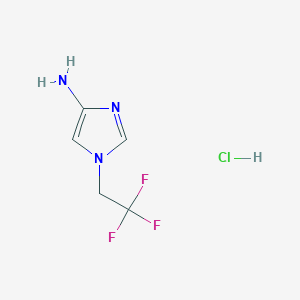
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576836.png)
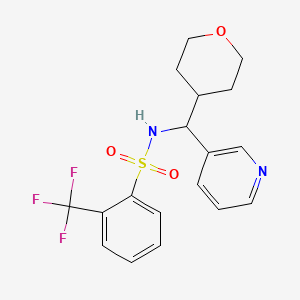
![Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate](/img/structure/B2576838.png)
